molecular formula C22H28N2O2 B14410564 N~2~-Acetyl-N,N-dibenzyl-L-leucinamide CAS No. 87783-61-7

N~2~-Acetyl-N,N-dibenzyl-L-leucinamide

Cat. No.: B14410564
CAS No.: 87783-61-7
M. Wt: 352.5 g/mol
InChI Key: BNWXGBQWDLPCNB-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-Acetyl-N,N-dibenzyl-L-leucinamide is a synthetic organic compound derived from the amino acid L-leucine. Its structure features an acetyl group at the N² position, two benzyl groups attached to the nitrogen atom, and a leucinamide backbone. The systematic name follows IUPAC nomenclature rules for diacylamino derivatives (Rule C-826.1 and C-826.3, ), where the compound can be described as a secondary amide with multiple acyl substituents.

Key structural attributes include:

  • Molecular formula: Likely C₂₆H₃₂N₂O₂ (inferred from substituents).
  • Functional groups: Acetyl (CH₃CO-), dibenzyl (C₆H₅CH₂-), and a terminal amide (-CONH₂).
  • Chirality: Retains the L-configuration from leucine, critical for biological interactions.

Properties

CAS No.

87783-61-7

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

(2S)-2-acetamido-N,N-dibenzyl-4-methylpentanamide

InChI

InChI=1S/C22H28N2O2/c1-17(2)14-21(23-18(3)25)22(26)24(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13,17,21H,14-16H2,1-3H3,(H,23,25)/t21-/m0/s1

InChI Key

BNWXGBQWDLPCNB-NRFANRHFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N,N-dibenzyl-L-leucinamide typically involves the acetylation of N,N-dibenzyl-L-leucinamide. One common method is the reaction of N,N-dibenzyl-L-leucinamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired acetylated product .

Industrial Production Methods

Industrial production of N2-Acetyl-N,N-dibenzyl-L-leucinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N,N-dibenzyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of N2-Acetyl-N,N-dibenzyl-L-leucinamide oxides.

    Reduction: Formation of N2-Hydroxy-N,N-dibenzyl-L-leucinamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~2~-Acetyl-N,N-dibenzyl-L-leucinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Acetyl-N,N-dibenzyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The acetyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The benzyl groups may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N²-Acetyl-N,N-dibenzyl-L-leucinamide with three analogous compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties
N²-Acetyl-N,N-dibenzyl-L-leucinamide C₂₆H₃₂N₂O₂* Acetyl, dibenzyl, amide ~404.5 Peptide stabilization, enzyme studies
N²-[(Benzyloxy)carbonyl]-N-[(2S)-1-oxo-3-(2-oxo-3-pyrrolidinyl)-2-propanyl]-L-leucinamide ( ) C₂₇H₃₄N₄O₆ Benzyloxy carbonyl, pyrrolidinone, amide ~522.6 Antiviral research (e.g., SARS-CoV-2 protease inhibition)
N-Ethyl-L-leucinamide ( ) C₈H₁₈N₂O Ethyl, amide 158.2 Model for peptide degradation studies
N-[2-(Diethylamino)ethyl]-2-phenylacetamide ( ) C₁₄H₂₂N₂O Diethylamino, phenyl, amide 234.3 Neuromuscular activity modulation

*Estimated based on substituents; exact mass may vary.

Key Observations:

Steric Effects : The dibenzyl and acetyl groups in the target compound confer significant steric bulk compared to simpler analogs like N-ethyl-L-leucinamide. This bulk likely enhances resistance to proteolytic cleavage, making it valuable in peptide-based drug design .

Polarity and Solubility: The benzyl groups increase lipophilicity, reducing aqueous solubility compared to the benzyloxycarbonyl-pyrrolidinone derivative in , which has polar carbonyl and pyrrolidinone groups .

Biological Activity: The compound in includes a pyrrolidinone ring, a structural motif known to interact with viral proteases, whereas the target compound’s dibenzyl groups may favor interactions with hydrophobic enzyme pockets .

Pharmacological Relevance

  • The target compound’s acetyl and dibenzyl groups mimic natural peptide substrates while resisting metabolic breakdown, a feature shared with the benzyloxycarbonyl derivative in but absent in smaller analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.